Structural Distinction and Specificity Claim Over Close Analog CDD3506
CDD3505 exhibits a chemical structure distinct from its closest disclosed analog, CDD3506. CDD3505 (4-nitro-1-trityl-1H-imidazole) incorporates a 4-nitro substituent on its imidazole ring, a structural feature that differentiates it from CDD3506 (1-trityl-1H-imidazol-4-amine), which contains a 4-amino group . Both compounds are claimed as part of a broader class of heteroaromatic phenylmethanes for increasing HDL cholesterol levels by inducing hepatic CYP3A activity [1]. This distinct chemical identity defines CDD3505 as a separate research tool, as minor structural changes in the imidazole moiety can influence binding kinetics or metabolic stability, precluding direct interchangeability in experimental systems.
| Evidence Dimension | Chemical Structure (Imidazole Ring Substituent) |
|---|---|
| Target Compound Data | 4-Nitro group at the 4-position of the imidazole ring |
| Comparator Or Baseline | CDD3506 (1-trityl-1H-imidazol-4-amine) has a 4-Amino group |
| Quantified Difference | Structural difference: -NO2 vs. -NH2 functional group at the 4-position |
| Conditions | Chemical identity (CAS: 173865-33-3 for CDD3505; 197913-15-8 for CDD3506) |
Why This Matters
This structural difference defines CDD3505 as a chemically distinct probe, ensuring experimental results cannot be automatically extrapolated to its analogs without separate validation.
- [1] US Patent 6103733. Method for increasing HDL cholesterol levels using heteroaromatic phenylmethanes. Filed: September 9, 1998. View Source
